![molecular formula C11H18N4O B7438207 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B7438207.png)
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol, also known as A-867744, is a small molecule drug that has been developed for scientific research purposes. It was first identified as a potent and selective inhibitor of the TRPC5 ion channel, which is involved in various physiological and pathological processes.
作用机制
The mechanism of action of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves the inhibition of TRPC5 ion channel activity. TRPC5 is a non-selective cation channel that is permeable to calcium ions and is expressed in various tissues, including the brain, kidney, and cardiovascular system. It plays a role in regulating calcium signaling and cell proliferation, migration, and differentiation. 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol binds to a specific site on TRPC5 and prevents the influx of calcium ions into the cell, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been shown to have various biochemical and physiological effects, depending on the tissue and cell type being studied. In vascular smooth muscle cells, it reduces calcium influx and decreases vascular tone, which may have implications for the treatment of hypertension. In podocytes, which are specialized cells in the kidney that play a role in filtration and urine formation, it protects against injury and apoptosis induced by high glucose levels, which may have implications for the treatment of diabetic nephropathy. In the brain, it has been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in lab experiments is its high potency and selectivity for TRPC5 ion channel. This allows researchers to specifically target this channel and study its role in different processes without affecting other ion channels or receptors. However, one of the limitations of using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol is its low solubility in water, which may require the use of organic solvents or other methods to enhance its delivery and bioavailability.
未来方向
There are several future directions for the use of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol in scientific research. One direction is to investigate its potential therapeutic applications in different diseases, such as hypertension, kidney diseases, and neurological disorders. Another direction is to explore its effects on other ion channels and receptors, as well as its interactions with other drugs and compounds. Additionally, the development of new analogs and derivatives of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol may lead to the discovery of more potent and selective inhibitors of TRPC5 ion channel.
合成方法
The synthesis of 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol involves several steps, including the preparation of the pyrrolidine and pyrimidine intermediates, followed by the coupling reaction between them. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry. The detailed synthesis method has been published in a scientific journal and can be accessed by researchers who are interested in using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol for their studies.
科学研究应用
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol has been used in various scientific research studies to investigate the role of TRPC5 ion channel in different physiological and pathological processes. For example, it has been shown to regulate calcium signaling in vascular smooth muscle cells, which is important for the maintenance of vascular tone and blood pressure. It has also been implicated in the pathogenesis of kidney diseases, such as focal segmental glomerulosclerosis and diabetic nephropathy. By using 1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol as a tool, researchers can study the molecular mechanisms underlying these processes and develop new therapeutic strategies.
属性
IUPAC Name |
1-[1-(6-aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(16)5-9-3-2-4-15(9)11-6-10(12)13-7-14-11/h6-9,16H,2-5H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRASRMQXQSHNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C2=NC=NC(=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(6-Aminopyrimidin-4-yl)pyrrolidin-2-yl]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

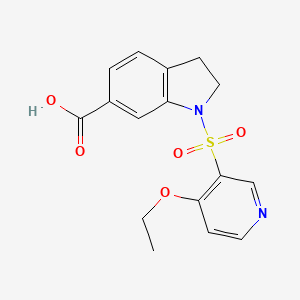
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
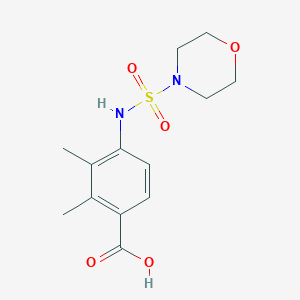
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
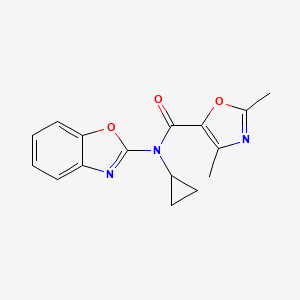
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![1-[4-(Thiadiazol-4-yl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7438189.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
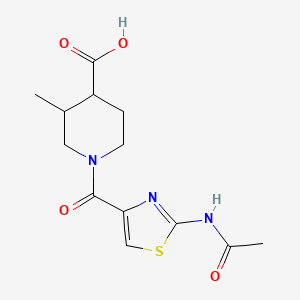
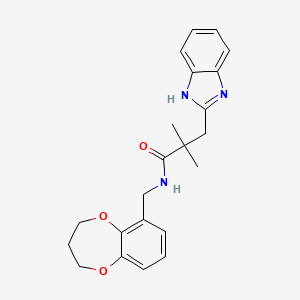
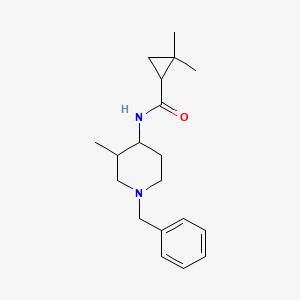
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)